molecular formula C9H10ClNO2 B7510099 (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone

(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7510099
M. Wt: 199.63 g/mol
InChI Key: GTRKIGKUQCHIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone, also known as 5-Cl-2-FMA, is a synthetic compound belonging to the class of cathinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is known to act as a potent dopamine and norepinephrine reuptake inhibitor. It also increases the release of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in an increase in mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, leading to increased alertness and arousal. It also increases the release of corticotropin-releasing hormone (CRH), which plays a role in the body's stress response. Additionally, it has been shown to increase the release of growth hormone and prolactin, which are involved in the regulation of metabolism and reproductive function.

Advantages and Limitations for Lab Experiments

(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, its potency and potential for abuse make it a controlled substance, which limits its availability for research purposes.

Future Directions

There are several future directions for the study of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone. One potential application is in the treatment of ADHD, where it may be able to improve cognitive function and attention. Additionally, its potential as an antidepressant and anxiolytic agent warrants further investigation. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone is a synthetic compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its ability to modulate neurotransmitter release and reuptake makes it a promising candidate for the treatment of depression, anxiety, and addiction. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-chlorofuran-2-carbaldehyde with pyrrolidin-1-ylmethanamine in the presence of a reducing agent. The resulting compound is purified through recrystallization or chromatography. This method has been optimized for high yield and purity.

Scientific Research Applications

(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its structural similarity to other psychoactive compounds such as amphetamines and cathinones makes it a potential candidate for the treatment of depression, anxiety, and addiction. Furthermore, its ability to modulate neurotransmitter release and reuptake has been studied for its potential in the treatment of attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(5-chlorofuran-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRKIGKUQCHIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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